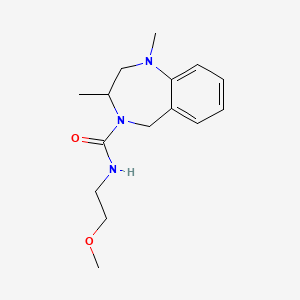
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. MPAA is a pyrazole derivative that has been synthesized and studied for its potential use in various biochemical and physiological applications.
Mecanismo De Acción
The exact mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the body. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been shown to bind to the GABA receptor and enhance the activity of the receptor, leading to an increase in inhibitory neurotransmission. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has also been shown to bind to the adenosine receptor and inhibit the activity of the receptor, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has also been shown to reduce fever in animal models of fever. Additionally, N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been shown to modulate the activity of various neurotransmitters, including GABA and adenosine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with a high yield. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is also relatively easy to purify and has a low toxicity profile. However, N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the exact mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is not fully understood, which may limit its potential use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide. One potential direction is to further investigate the mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide and its potential use as a ligand for various receptors. Another potential direction is to investigate the potential use of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide in the treatment of various neurological disorders, including epilepsy and anxiety disorders. Additionally, N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide may have potential use as a tool for studying the role of GABA and adenosine in various physiological processes.
Métodos De Síntesis
The synthesis of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide involves the reaction of 4-pyrrol-1-ylpyrazole with N-methylglycine in the presence of a suitable solvent and a catalyst. The reaction yields N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
Aplicaciones Científicas De Investigación
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has also been studied for its potential use as a ligand for various receptors, including the GABA receptor and the adenosine receptor.
Propiedades
IUPAC Name |
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-11-10(15)8-14-7-9(6-12-14)13-4-2-3-5-13/h2-7H,8H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPNINKJSXBCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Methylpyrazin-2-yl)methylsulfanyl]benzonitrile](/img/structure/B7583789.png)

![2,2-dimethyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7583807.png)
![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)



![3-[2-Fluoro-5-(furan-2-yl)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7583838.png)
![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)
![N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583856.png)
![3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)

